Isoamyl decanoate

Description

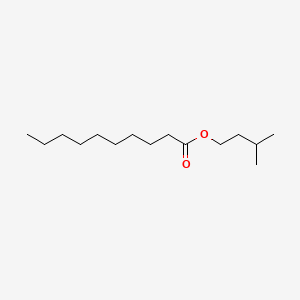

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-15(16)17-13-12-14(2)3/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOGFYDZGUDBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062320 | |

| Record name | Isoamyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

286.00 to 287.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2306-91-4 | |

| Record name | Isoamyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoamyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z10YO60833 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence of Isoamyl Decanoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl decanoate, a fatty acid ester also known as isopentyl decanoate or 3-methylbutyl decanoate, is a volatile organic compound that contributes to the characteristic aroma of various plants and food products. While its presence is reported in several plant species, detailed quantitative data and comprehensive biosynthetic understanding remain areas of active research. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, summarizing available quantitative data, detailing experimental protocols for its analysis, and illustrating its biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in flavor chemistry, natural product science, and drug development exploring the diverse metabolic landscape of the plant kingdom.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in a limited number of plant species, contributing to their unique aromatic profiles. Its presence has been noted in fruits and herbs, although quantitative data remains sparse in the scientific literature. The following table summarizes the currently available data on the natural occurrence and concentration of this compound in plants.

| Plant Species | Common Name | Plant Part | Compound Name | Concentration/Relative Content | Reference |

| Houttuynia cordata Thunb. | Fish Mint, Chameleon Plant | Whole Plant | Isopentyl decanoate | 0.06% - 0.13% (relative content) | [1] |

| Musa spp. (Fenjiao cultivar) | Banana | Fruit | 3-Methylbutyl decanoate | Detected | [2] |

| Malus domestica | Apple | Fruit (distillate) | Iso-Amyl n-decanoate | Present |

Note: The concentration of this compound in apple is reported from distillates, and its concentration in the fresh fruit has not been definitively quantified in the reviewed literature. The data for Houttuynia cordata is presented as a relative percentage of the total volatile compounds.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants follows the general pathway for the formation of branched-chain esters. This process involves two key precursor molecules: isoamyl alcohol and decanoyl-CoA. The final step is an esterification reaction catalyzed by an alcohol acyltransferase (AAT).

2.1. Biosynthesis of Isoamyl Alcohol:

Isoamyl alcohol is derived from the catabolism of the branched-chain amino acid L-leucine via the Ehrlich pathway. This pathway involves a transamination reaction to form α-ketoisocaproate, followed by decarboxylation to isovaleraldehyde, and finally a reduction to isoamyl alcohol.

2.2. Biosynthesis of Decanoyl-CoA:

Decanoyl-CoA is a C10 acyl-CoA synthesized through the fatty acid biosynthesis pathway.

2.3. Esterification:

The final step in the formation of this compound is the condensation of isoamyl alcohol and decanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). AATs are a diverse family of enzymes with varying substrate specificities.[3] While a specific AAT responsible for the synthesis of this compound has not been definitively characterized, it is understood that these enzymes facilitate the transfer of the acyl group from acyl-CoA to the alcohol.[3]

Biosynthetic Pathway of this compound

References

Biosynthesis of Isoamyl Decanoate in Fruits: A Technical Guide

This technical guide provides an in-depth overview of the biosynthesis of isoamyl decanoate in fruits. It is intended for researchers, scientists, and drug development professionals interested in the biochemical pathways, regulatory mechanisms, and analytical methodologies associated with this important flavor compound.

Introduction

This compound is a volatile ester that contributes to the characteristic fruity and waxy aroma of many fruits, including apples and bananas. The biosynthesis of this and other esters is a key process during fruit ripening, influencing the sensory quality and consumer acceptance of the fruit. Understanding the intricate molecular mechanisms that govern the production of this compound is crucial for the development of strategies to enhance fruit flavor and for the biotechnological production of natural flavor compounds.

This guide details the core biosynthetic pathway, presents available quantitative data, outlines key experimental protocols for its study, and illustrates the complex signaling networks that regulate its formation.

The Core Biosynthetic Pathway

The formation of this compound in fruits is an enzymatic process catalyzed by alcohol acyltransferases (AATs). These enzymes facilitate the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA). Specifically, this compound is synthesized from the precursors isoamyl alcohol and decanoyl-CoA.

Precursor Biosynthesis

2.1.1. Isoamyl Alcohol Formation

Isoamyl alcohol, a branched-chain alcohol, is primarily derived from the catabolism of the amino acid L-leucine. This pathway involves a series of enzymatic steps, including transamination, decarboxylation, and reduction, to yield isoamyl alcohol. The availability of L-leucine and the activity of the enzymes in this pathway are critical determinants of isoamyl alcohol production.

2.1.2. Decanoyl-CoA Formation

Decanoyl-CoA is a medium-chain acyl-CoA that is an intermediate in the fatty acid biosynthesis and degradation pathways. In plants, the fatty acid synthesis pathway in the plastids generates saturated fatty acids, which can then be activated to their CoA esters. Decanoyl-CoA can be synthesized from decanoic acid and coenzyme A.[1] The pool of decanoyl-CoA available for ester formation is dependent on the overall flux through the fatty acid metabolic network.

The Final Esterification Step

The final and committing step in this compound biosynthesis is the condensation of isoamyl alcohol and decanoyl-CoA, catalyzed by an AAT. AATs are a large family of enzymes with varying substrate specificities, which contributes to the diverse array of esters found in different fruit species. The expression and activity of specific AATs during fruit ripening are key regulatory points in the production of this compound.

Quantitative Data on this compound and Related Esters in Fruits

The concentration of this compound and other volatile esters varies significantly depending on the fruit species, cultivar, ripeness stage, and post-harvest conditions. While specific quantitative data for this compound is not always reported, the concentrations of its precursors and other related esters provide valuable insights.

| Fruit | Compound | Concentration (µg/kg) | Method | Reference |

| Banana (cv. FHIA 18) | Isopentyl acetate | 24.3 | LLE-GC-MS | [2] |

| Banana (cv. FHIA 18) | Isopentyl butanoate | 1.8 | LLE-GC-MS | [2] |

| Banana (cv. FHIA 18) | Isopentyl isobutanoate | 1.2 | LLE-GC-MS | [2] |

| Banana (cv. Fenjiao, fully ripe) | 3-methylbutyl decanoate | Present (relative content) | HS-SPME-GC-MS | [3] |

| Apple (cv. Ruixue, 210 DAFB) | Isoamyl butyrate | 0.74 ± 0.04 | HS-SPME-GC-MS | |

| Apple (40 cultivars average) | Hexyl butyrate | >700 | HS-SPME-GC-MS | |

| Strawberry (various cultivars) | Ethyl butanoate | 13,500 | GC-MS | |

| Strawberry (various cultivars) | Ethyl hexanoate | Present | GC-MS |

Experimental Protocols

Quantification of this compound by GC-MS

This protocol describes the analysis of volatile esters, including this compound, from fruit tissue using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

4.1.1. Materials and Reagents

-

Fruit samples

-

Sodium chloride (NaCl)

-

Internal standard (e.g., ethyl nonanoate)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-WAX)

4.1.2. Sample Preparation and HS-SPME

-

Homogenize a known weight of fruit tissue (e.g., 5 g) in a saturated NaCl solution.

-

Transfer an aliquot of the homogenate (e.g., 10 mL) into a 20 mL headspace vial.

-

Add a known amount of the internal standard.

-

Seal the vial and equilibrate at a specific temperature (e.g., 40°C) for a set time (e.g., 30 min) with agitation.

-

Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 min) at the same temperature.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

4.1.3. GC-MS Analysis

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 40°C for 3 min, ramp to 230°C at 5°C/min, and hold for 5 min.

-

MS Detector: Electron impact ionization (70 eV), scan range m/z 35-350.

-

Identification: Compare mass spectra and retention times with authentic standards and mass spectral libraries (e.g., NIST).

-

Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard and a calibration curve.

Alcohol Acyltransferase (AAT) Activity Assay

This spectrophotometric assay measures AAT activity by detecting the release of Coenzyme A (CoA) during the esterification reaction. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs at 412 nm.

4.2.1. Materials and Reagents

-

Fruit tissue

-

Protein extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Isoamyl alcohol

-

Decanoyl-CoA

-

DTNB solution

-

Spectrophotometer

4.2.2. Enzyme Extraction

-

Homogenize frozen fruit tissue in liquid nitrogen and then in cold protein extraction buffer.

-

Centrifuge the homogenate at 4°C to pellet cell debris.

-

Collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract (e.g., using the Bradford assay).

4.2.3. Activity Assay

-

In a cuvette, mix the assay buffer, DTNB solution, isoamyl alcohol, and the enzyme extract.

-

Initiate the reaction by adding decanoyl-CoA.

-

Immediately monitor the increase in absorbance at 412 nm over time.

-

Calculate the AAT activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Extraction and Quantification of Decanoyl-CoA

This protocol outlines the extraction of acyl-CoAs from fruit tissue and their quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.3.1. Materials and Reagents

-

Fruit tissue

-

Extraction solvent (e.g., 10% trichloroacetic acid or isopropanol/acetonitrile/water mixture)

-

Internal standards (e.g., isotopically labeled acyl-CoAs)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

LC-MS/MS system

4.3.2. Extraction and Purification

-

Flash-freeze and grind fruit tissue to a fine powder.

-

Homogenize the powder in the cold extraction solvent containing internal standards.

-

Centrifuge to pellet precipitated proteins and cell debris.

-

Purify the supernatant containing acyl-CoAs using SPE cartridges.

-

Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

4.3.3. LC-MS/MS Analysis

-

LC Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

MS/MS Detection: Employ electrospray ionization (ESI) in positive ion mode and monitor specific precursor-to-product ion transitions for decanoyl-CoA and the internal standards (Multiple Reaction Monitoring - MRM).

-

Quantification: Determine the concentration of decanoyl-CoA based on the peak area ratio to the internal standard and a calibration curve.

Regulatory Signaling Pathways

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, primarily involving the plant hormones ethylene and jasmonates, which are key regulators of fruit ripening. Auxins and gibberellins also play a role in early fruit development, setting the stage for subsequent aroma formation.

-

Ethylene: This hormone is a primary trigger for ripening in climacteric fruits. Ethylene signaling leads to the upregulation of genes encoding AATs and enzymes involved in the biosynthesis of both alcohol and acyl-CoA precursors.

-

Jasmonates: Jasmonic acid and its derivatives can also promote fruit ripening and aroma production. There is significant crosstalk between the jasmonate and ethylene signaling pathways, often acting synergistically to enhance the expression of ripening-related genes, including AATs.

-

Auxins and Gibberellins: These hormones are crucial for fruit set and early growth. Their balance influences cell division and expansion, which indirectly affects the substrate pools available for ester biosynthesis later in development.

Conclusion

The biosynthesis of this compound in fruits is a multifaceted process involving the coordinated action of several metabolic pathways and regulatory networks. The availability of precursors, isoamyl alcohol and decanoyl-CoA, and the expression and activity of specific alcohol acyltransferases are the primary determinants of its production. Hormonal signals, particularly from ethylene and jasmonates, play a crucial role in orchestrating these events during fruit ripening. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this important flavor compound, which will be instrumental in advancing our ability to improve the sensory quality of fruits and develop novel biotechnological approaches for natural flavor production.

References

An In-depth Technical Guide to the Physical Properties of Isopentyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl decanoate, also known as isoamyl decanoate, is an ester with the chemical formula C15H30O2.[1] It is recognized for its characteristic fruity and waxy aroma, leading to its use in the flavor and fragrance industries.[][3] Beyond its sensory characteristics, a thorough understanding of its physical properties is essential for its application in research, particularly in fields such as drug development where it may be considered as a non-polar solvent or excipient. This technical guide provides a comprehensive overview of the core physical properties of isopentyl decanoate, complete with detailed experimental protocols for their determination and a generalized experimental workflow.

Core Physical Properties

A summary of the key physical properties of isopentyl decanoate is presented below. These values have been compiled from various sources and represent a range of reported data.

| Physical Property | Value | Conditions |

| Molecular Weight | 242.40 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 281.3 ± 8.0 °C | @ 760 mmHg[] |

| 286.00 to 287.00 °C | @ 760.00 mm Hg | |

| 124.00 °C | @ 3.00 mm Hg | |

| Melting Point | Not available | |

| Density / Specific Gravity | 0.85600 to 0.86600 | @ 25.00 °C |

| 0.865 ± 0.06 g/cm³ | ||

| 0.86 g/mL | ||

| Refractive Index | 1.42900 to 1.43600 | @ 20.00 °C |

| 1.43 | ||

| Solubility | Soluble in alcohol and DMSO. | |

| Water: 0.134 mg/L (estimated) | @ 25 °C | |

| Insoluble in water. | ||

| Vapor Pressure | 0.004000 mmHg (estimated) | @ 25.00 °C |

| Vapor Density | 8.3 (Air = 1) | |

| Flash Point | > 100.00 °C (> 212.00 °F) TCC |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid esters like isopentyl decanoate.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, the capillary method is a suitable technique.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of isopentyl decanoate

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of isopentyl decanoate (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped within a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), ensuring the heat is distributed evenly.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer (or specific gravity bottle) is used for precise measurement of liquid density.

Apparatus:

-

Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of isopentyl decanoate

-

Distilled water

Procedure:

-

The clean, dry pycnometer is weighed accurately on an analytical balance (m_empty).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25°C). The volume is adjusted to the mark, and the outside is dried thoroughly. The pycnometer filled with water is then weighed (m_water).

-

The pycnometer is emptied, dried completely, and then filled with isopentyl decanoate.

-

The same procedure of thermal equilibration in the water bath is followed. The volume is adjusted, the exterior is dried, and the pycnometer filled with the sample is weighed (m_sample).

-

The density of water at the experimental temperature (ρ_water) is obtained from reference tables.

-

The density of the isopentyl decanoate (ρ_sample) is calculated using the following formula: ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used to identify a substance and assess its purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Sample of isopentyl decanoate

-

Lens cleaning tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent and allowed to dry.

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the isopentyl decanoate sample are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

The refractive index is read from the instrument's scale.

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a liquid chemical compound like isopentyl decanoate.

References

An In-depth Technical Guide to 3-Methylbutyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methylbutyl decanoate, a fatty acid ester with applications in the flavor and fragrance industries and potential relevance to the pharmaceutical sciences. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via Fischer-Speier esterification, and its metabolic context. The information is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Synonyms

3-Methylbutyl decanoate is an organic compound classified as a fatty acid ester. It is formed from the esterification of decanoic acid and 3-methyl-1-butanol (isoamyl alcohol).

Synonyms: A variety of synonyms are used to identify this compound, reflecting its chemical structure and common names. These include:

-

Isopentyl decanoate

-

Decanoic acid, 3-methylbutyl ester

-

Isoamyl caprate

-

n-Capric acid isoamyl ester

-

Decanoic acid, isopentyl ester

-

Pentadecanoic acid, 3-methylbutyl ester

-

3-Methylbuthyl ester pentadecanoic acid

Physicochemical Properties

The physicochemical properties of 3-methylbutyl decanoate are summarized in the table below. These properties are crucial for understanding its behavior in various applications, including its potential use in pharmaceutical formulations as an excipient or in drug delivery systems.

| Property | Value | Source(s) |

| Molecular Formula | C15H30O2 | |

| Molecular Weight | 242.40 g/mol | |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Boiling Point | 281.3 ± 8.0 °C at 760 mmHg | |

| Density | 0.865 ± 0.06 g/cm³ | |

| Solubility | Soluble in DMSO. Insoluble in water. | |

| IUPAC Name | 3-methylbutyl decanoate |

Experimental Protocols

Synthesis of 3-Methylbutyl Decanoate via Fischer-Speier Esterification

This protocol describes a general and robust method for the synthesis of 3-methylbutyl decanoate. The Fischer-Speier esterification involves the acid-catalyzed reaction between a carboxylic acid (decanoic acid) and an alcohol (3-methyl-1-butanol).

Materials:

-

Decanoic acid

-

3-Methyl-1-butanol (Isoamyl alcohol)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine decanoic acid and a molar excess of 3-methyl-1-butanol. The excess alcohol helps to drive the reaction equilibrium towards the product.

-

Catalyst Addition: While swirling the flask, slowly and carefully add a catalytic amount of concentrated sulfuric acid. This step is exothermic and may require cooling.

-

Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to reflux using a heating mantle or oil bath. The reaction can be monitored by thin-layer chromatography (TLC) and is typically complete within 1-10 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing diethyl ether and water.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 3-methylbutyl decanoate.

-

Purification: The crude product can be further purified by vacuum distillation if necessary.

Signaling Pathways and Metabolic Context

3-Methylbutyl decanoate, as a fatty acid ester, is involved in lipid metabolism. It can be synthesized from a fatty acid and an alcohol and can be hydrolyzed back to these constituents. Fatty acid esters play various roles in biological systems, including serving as energy sources and components of cell membranes.

Caption: Synthesis and metabolic fate of 3-methylbutyl decanoate.

Applications in Research and Drug Development

While 3-methylbutyl decanoate is primarily utilized in the flavor and fragrance industries, its properties as a fatty acid ester suggest potential applications in the pharmaceutical field. Fatty acid esters are known to be used as lubricants, emulsifiers, and viscosity-controlling agents in cosmetic, personal care, and pharmaceutical products.

Fatty acids and their esters have been investigated for their ability to enhance drug delivery. They can improve the intestinal permeability of drugs and can be used in the formulation of lipid nanoparticles for topical delivery. For instance, sucrose fatty acid esters have been evaluated as lubricants in tablet manufacturing, demonstrating the potential for this class of compounds to serve as excipients that can improve tablet hardness and disintegration time. Given its lipophilic nature, 3-methylbutyl decanoate could be explored as a component in lipid-based drug delivery systems or as an excipient in topical or oral formulations. However, specific studies on 3-methylbutyl decanoate for these applications are not widely available in the public literature.

Safety Information

Comprehensive toxicological data for 3-methylbutyl decanoate is limited. However, information on its constituent alcohol, isoamyl alcohol, is available. Isoamyl alcohol can cause sensory irritation at concentrations of 100-150 ppm. A 90-day rat study suggested a systemic No-Observed-Adverse-Effect Level (NOAEL) of 295 mg/kg bw/day for isoamyl alcohol. There is no conclusive data on the carcinogenic potential of isoamyl alcohol. As with any chemical, appropriate safety precautions should be taken when handling 3-methylbutyl decanoate.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Methylbutyl decanoate (HMDB0038907) [hmdb.ca]

- 2. Showing Compound 3-Methylbutyl decanoate (FDB018371) - FooDB [foodb.ca]

- 3. Evaluation of Sucrose Fatty Acid Esters as Lubricants in Tablet Manufacturing [jstage.jst.go.jp]

- 4. This compound | C15H30O2 | CID 75320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2306-91-4 | MOLNOVA [molnova.com]

The Role of Isoamyl Decanoate in Insect Chemical Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoamyl decanoate (3-methylbutyl decanoate) is a fatty acid ester that, while not extensively documented as a primary insect pheromone, holds potential significance in insect chemical ecology. Its structural similarity to known insect pheromones and its presence in floral volatiles suggest a role as a semiochemical, potentially acting as a kairomone or an attractant. This technical guide provides an in-depth overview of the current understanding of this compound's function in insect communication, detailed experimental protocols for its study, and a framework for future research. The absence of direct quantitative data for this compound necessitates a comparative analysis with structurally related esters to infer its potential bioactivity.

Function of this compound in Insect Semiochemistry

While this compound has not been definitively identified as a primary pheromone for a specific insect species, its chemical properties and the established roles of similar esters in insect communication provide a strong basis for its likely function as a semiochemical.

2.1 Structural Analogs as Pheromones:

Several esters of isoamyl alcohol and other fatty acids are known to function as insect pheromones. For instance, isoamyl acetate is a well-documented alarm pheromone component in honeybees (Apis mellifera) and an attractant for various Drosophila species. Isopentyl butanoate has been identified as an aggregation pheromone for the brown spiny bug, Clavigralla tomentosicollis, and as a kairomone for its egg parasitoid. These examples highlight the prevalence of isoamyl esters in insect communication, suggesting that this compound could elicit behavioral or physiological responses in certain insect species.

2.2 Potential Role as a Kairomone and Floral Volatile:

This compound has been identified as a volatile compound in the plant Houttuynia cordata. Floral scents play a crucial role in attracting pollinators and can also be used by herbivores to locate host plants. Therefore, it is plausible that this compound acts as a kairomone, a chemical cue that benefits the receiver but not the emitter. For example, it could serve as an attractant for herbivores that feed on H. cordata or for pollinators of this plant, although specific insect visitors to H. cordata are not well-documented. The peppery scent of the plant suggests a complex volatile profile that likely influences a range of insect visitors.

Data Presentation: A Comparative Analysis

Direct quantitative data on the behavioral and electrophysiological responses of insects to this compound is limited in the current literature. To provide a functional understanding, this section presents representative data from studies on structurally similar fatty acid esters. This comparative data serves as a benchmark for hypothesizing the potential activity of this compound.

Table 1: Representative Behavioral Responses of Insects to Fatty Acid Esters in Olfactometer Assays

| Insect Species | Compound | Concentration | Behavioral Response (% Attraction/Preference) | Reference |

| Drosophila virilis | Ethyl tiglate | 10 ng | ~80% attraction | [1] |

| Drosophila hydei | Ethyl tiglate | Not specified | Synergistic with 2-tridecanone, significant attraction | [2] |

| Anastrepha fraterculus | Epianastrephin (a γ-lactone) | 100 mg in lure | Significant attraction of immature females to leks | [3] |

Table 2: Representative Electroantennogram (EAG) Responses of Insects to Fatty Acid Esters

| Insect Species | Compound | Dose | Mean EAG Response (mV ± SEM) | Reference |

| Manduca sexta (female) | (Z)-3-Hexenyl acetate | 100 µg | ~1.5 mV | [4] |

| Aedes aegypti (female) | Pentadecanoic acid | 10⁻⁴ g | ~0.4 mV | [5] |

| Athetis dissimilis (male) | Benzyl acetate | Not specified | 0.61 ± 0.02 mV | |

| Dastarcus helophoroides | Octanal | 10⁻¹ dose | High EAG response (exact value not specified) |

Experimental Protocols

To facilitate further research into the function of this compound, this section provides detailed methodologies for key experiments.

4.1 Synthesis of this compound

High-purity this compound is essential for rigorous behavioral and electrophysiological assays. An enzymatic synthesis approach offers a green and efficient method.

-

Reaction: Esterification of isoamyl alcohol with decanoic acid.

-

Catalyst: Immobilized lipase (e.g., from Rhizomucor miehei or Candida antarctica).

-

Solvent: A non-polar organic solvent such as hexane or cyclohexane.

-

Procedure:

-

Combine equimolar amounts of isoamyl alcohol and decanoic acid in the chosen solvent.

-

Add the immobilized lipase to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30-40°C) with constant shaking.

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, remove the immobilized enzyme by filtration.

-

Purify the this compound from the reaction mixture using column chromatography or distillation.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using GC-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

4.2 Olfactometer Bioassays

Olfactometers are used to study the behavioral responses of insects to volatile compounds. A Y-tube olfactometer is a common setup for choice assays.

-

Apparatus: A glass Y-tube with a central arm for insect release and two side arms connected to odor sources.

-

Airflow: Purified and humidified air is passed through the arms at a constant flow rate.

-

Odor Source: A filter paper treated with a known concentration of this compound dissolved in a suitable solvent (e.g., hexane) is placed in one arm. The other arm contains a filter paper with the solvent alone as a control.

-

Insect Preparation: Insects of a specific species, age, and physiological state (e.g., mated females) are used. They may be starved prior to the assay to increase motivation.

-

Procedure:

-

Acclimatize the insect in the central arm for a set period.

-

Allow the insect to move freely and choose one of the arms.

-

Record the first choice of the insect and/or the time spent in each arm over a defined period.

-

Rotate the Y-tube 180° after each trial to avoid positional bias.

-

Clean the apparatus thoroughly with solvent and bake between trials to prevent contamination.

-

-

Data Analysis: Use a chi-square test or a binomial test to determine if there is a significant preference for the arm with this compound.

4.3 Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the overall electrical response of an insect's antenna to an odor stimulus.

-

Preparation:

-

Anesthetize an insect by chilling or with CO₂.

-

Excise an antenna at the base.

-

Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the tip of the antenna, and the reference electrode at the base.

-

-

Stimulus Delivery:

-

A solution of this compound in a solvent is applied to a filter paper inside a Pasteur pipette.

-

A puff of purified air is delivered through the pipette, carrying the odorant over the antenna.

-

-

Recording: The change in electrical potential across the antenna is amplified and recorded using specialized software.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured. A dose-response curve can be generated by testing a range of concentrations.

4.4 Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique for identifying biologically active compounds in a complex mixture.

-

Apparatus: A gas chromatograph with its column effluent split between a flame ionization detector (FID) and an EAG preparation.

-

Procedure:

-

A sample containing a mixture of volatiles (e.g., a floral headspace extract) is injected into the GC.

-

As compounds elute from the GC column, they are simultaneously detected by the FID and the insect antenna.

-

The FID signal and the EAG signal are recorded simultaneously.

-

-

Analysis: Peaks in the FID chromatogram that correspond to a simultaneous deflection in the EAG signal indicate compounds that are detected by the insect's antenna. These active compounds can then be identified by GC-MS.

Visualizations

5.1 Hypothetical Olfactory Signaling Pathway

A conceptual diagram of a potential olfactory signaling pathway for this compound.

5.2 Experimental Workflow for Olfactometer Bioassay

A standardized workflow for conducting a Y-tube olfactometer bioassay.

5.3 Experimental Workflow for GC-EAD Analysis

A workflow for identifying bioactive compounds using GC-EAD.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, compound in the field of insect chemical ecology. While direct evidence of its role as a primary pheromone is currently lacking, its structural characteristics and presence in plant volatiles suggest its potential as a significant semiochemical. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate its function.

Future research should focus on:

-

Screening for Bioactivity: Conducting broad EAG and behavioral screenings of this compound against a diverse range of insect species, particularly those associated with plants known to produce this compound.

-

Identification in Natural Sources: Performing detailed chemical analyses of floral scents and insect-derived volatiles to determine the natural occurrence and context of this compound.

-

Field Studies: Validating laboratory findings through field trapping experiments to assess the attractiveness of this compound under natural conditions.

-

Synergistic and Antagonistic Effects: Investigating the effects of this compound in combination with other known semiochemicals to uncover potential synergistic or antagonistic interactions.

By systematically addressing these research avenues, the scientific community can elucidate the precise role of this compound in insect communication, potentially leading to the development of novel and environmentally benign pest management strategies.

References

- 1. Ester components of aggregation pheromone ofDrosophila virilis (Diptera: Drosophilidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ester and ketone components of aggregation pheromone ofDrosophila hydei (Diptera: Drosophilidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Behavioural and Electrophysiological Response of Anastrepha fraterculus (Diptera: Tephritidae) to a γ-Lactone Synthetic Semiochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Behavioural and antennal responses of Aedes aegypti (l.) (Diptera: Culicidae) gravid females to chemical cues from conspecific larvae - PMC [pmc.ncbi.nlm.nih.gov]

Role of isoamyl decanoate in food aroma

An In-depth Technical Guide on the Role of Isoamyl Decanoate in Food Aroma

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as isopentyl decanoate or isoamyl caprate) is a fatty acid ester that contributes to the characteristic aroma profiles of a variety of fruits and fermented beverages.[1][2] Chemically, it is the ester formed from isoamyl alcohol and decanoic acid. Its aroma is generally described as waxy, fruity, and sweet, with nuances of banana, cognac, and green notes.[3] This technical guide provides a comprehensive overview of the physicochemical properties, sensory characteristics, natural occurrence, biosynthesis, and analytical and synthetic protocols related to this compound, tailored for researchers in food science and related fields.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with low viscosity. It is characterized by its relatively low boiling point and solubility in organic solvents, while being less soluble in water due to its hydrophobic nature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₅H₃₀O₂ | |

| Molecular Weight | 242.40 g/mol | |

| CAS Number | 2306-91-4 | |

| Appearance | Colorless to pale yellow clear liquid | |

| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg | |

| Specific Gravity | 0.85600 to 0.86600 @ 25.00 °C | |

| Refractive Index | 1.42900 to 1.43600 @ 20.00 °C | |

| Flash Point | > 100.00 °C | |

| Solubility in Water | 0.134 mg/L @ 25 °C (estimated) | |

| Solubility in Organic Solvents | Soluble in ethanol and other organic solvents | |

| XLogP3-AA | 5.9 |

Sensory Profile and Quantitative Aroma Data

The aroma of this compound is complex and contributes significantly to the sensory experience of various foods. Its organoleptic properties are detailed in Table 2.

Table 2: Sensory Profile of this compound

| Attribute | Descriptors | References |

| Odor | Waxy, fruity, sweet, with notes of banana, cognac, and green. Some sources also describe it as having brandy, rum, and coconut nuances. | |

| Flavor | Waxy, fruity, with notes of banana, green, creamy, cheesy, and fatty. |

Odor and Flavor Thresholds

Natural Occurrence and Usage Levels

This compound is a natural constituent of several fruits and fermented products. Its presence has been identified in apples, bananas, beer, brandy, and wine. While its presence is confirmed, quantitative data on its concentration in these food items are scarce in the literature. One study noted the production of 3-methylbutyl decanoate in Fenjiao banana fruit during the later stages of ripening, although specific concentrations were not provided.

In the food industry, this compound is used as a flavoring agent. Recommended usage levels in various food categories are provided in Table 3.

Table 3: Recommended Usage Levels of this compound in Food Categories

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products (excluding category 02.0) | 7.0 | 50.0 |

| Fats and oils | 5.0 | 25.0 |

| Edible ices | 10.0 | 50.0 |

| Processed fruit | 7.0 | 35.0 |

| Confectionery | 10.0 | 50.0 |

| Bakery wares | 10.0 | 50.0 |

| Meat and meat products | 2.0 | 10.0 |

| Fish and fish products | 2.0 | 10.0 |

| Non-alcoholic beverages | 5.0 | 50.0 |

| Alcoholic beverages | 10.0 | 100.0 |

| Data sourced from The Good Scents Company, referencing European Food Safety Authority (EFSA) usage levels. |

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants involves the convergence of two distinct metabolic pathways: the formation of isoamyl alcohol and the synthesis of decanoic acid, followed by their esterification.

Biosynthesis of Precursors

-

Isoamyl Alcohol: This branched-chain alcohol is primarily derived from the catabolism of the amino acid L-leucine via the Ehrlich pathway. This pathway involves a series of enzymatic reactions, including transamination, decarboxylation, and reduction.

-

Decanoic Acid (Capric Acid): This medium-chain fatty acid is synthesized in the plastids through the fatty acid synthesis (FAS) pathway, starting from acetyl-CoA.

Esterification

The final step in the formation of this compound is the esterification of isoamyl alcohol with decanoyl-CoA (the activated form of decanoic acid). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . AATs exhibit broad substrate specificity, enabling them to utilize a variety of alcohols and acyl-CoAs to produce a diverse array of esters. The overall biosynthetic pathway is illustrated in the following diagram.

Experimental Protocols

Analysis of this compound in a Food Matrix by HS-SPME-GC-MS

This protocol provides a general methodology for the quantitative analysis of this compound in a fruit matrix. Optimization of parameters is crucial for specific applications.

Objective: To extract, identify, and quantify this compound from a fruit sample.

Materials:

-

Fruit sample

-

Sodium chloride (NaCl)

-

Internal standard (e.g., a deuterated analog or a structurally similar ester not present in the sample)

-

Deionized water

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Homogenize the fruit sample.

-

Weigh a precise amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

-

Add a known amount of internal standard.

-

Add a saturated NaCl solution to enhance the release of volatile compounds.

-

Immediately seal the vial.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow for equilibration of volatiles in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) for a few minutes.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms). A typical oven temperature program starts at a low temperature (e.g., 40 °C), ramps up to a high temperature (e.g., 250 °C), and holds for a period to ensure elution of all compounds.

-

The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Quantification:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the concentration of this compound by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Enzymatic Synthesis of this compound

This protocol outlines a general procedure for the lipase-catalyzed synthesis of this compound.

Objective: To synthesize this compound from isoamyl alcohol and decanoic acid using an immobilized lipase.

Materials:

-

Isoamyl alcohol

-

Decanoic acid

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., hexane or a solvent-free system)

-

Molecular sieves (to remove water)

-

Shaking incubator

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine isoamyl alcohol and decanoic acid in a specific molar ratio (e.g., 1:1 or with an excess of one reactant).

-

Add the organic solvent (if not a solvent-free system) and molecular sieves.

-

Add the immobilized lipase (e.g., 1-10% w/w of substrates).

-

-

Esterification Reaction:

-

Incubate the mixture at a controlled temperature (e.g., 40-60 °C) in a shaking incubator for a specified duration (e.g., 24-72 hours).

-

Monitor the reaction progress by taking small aliquots at different time points and analyzing them by GC.

-

-

Product Recovery and Purification:

-

Once the reaction reaches equilibrium or the desired conversion, stop the reaction and separate the immobilized enzyme by filtration.

-

Remove the solvent using a rotary evaporator.

-

Purify the resulting this compound from unreacted substrates and by-products using silica gel column chromatography.

-

-

Product Confirmation:

-

Confirm the identity and purity of the synthesized this compound using techniques such as GC-MS and NMR spectroscopy.

-

Conclusion

This compound is a significant contributor to the aroma of many important food products, imparting desirable fruity and waxy notes. Understanding its chemical nature, sensory properties, and biosynthesis is crucial for food scientists and flavor chemists. While its presence in various foods is established, a notable gap exists in the literature regarding its quantitative occurrence and specific sensory thresholds. The provided experimental protocols for analysis and synthesis offer a foundational approach for further research into this important aroma compound. Future studies focusing on quantitative analysis in different food matrices and the characterization of the specific enzymes involved in its biosynthesis will further elucidate its role in food aroma.

References

Isoamyl Decanoate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of isoamyl decanoate, a volatile organic compound (VOC) of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, natural occurrence, synthesis, and analytical methodologies, with a focus on providing detailed experimental protocols and data presentation for easy reference.

Introduction

This compound (also known as isopentyl decanoate or 3-methylbutyl decanoate) is a fatty acid ester recognized for its characteristic waxy, fruity aroma with notes of banana, cognac, and green nuances.[1][2] As a volatile organic compound, it contributes to the sensory profile of various fruits and fermented beverages. Its pleasant fragrance has also led to its use in the flavor and fragrance industry.[][4] This guide delves into the technical details of this compound, providing a consolidated resource for scientific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and natural systems.

| Property | Value | Source |

| CAS Number | 2306-91-4 | [1] |

| Molecular Formula | C15H30O2 | |

| Molecular Weight | 242.40 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg | |

| Vapor Pressure | 0.004000 mmHg @ 25.00 °C (estimated) | |

| Density | 0.856 to 0.866 g/cm³ @ 25.00 °C | |

| Solubility | Soluble in alcohol and DMSO; Insoluble in water (0.134 mg/L @ 25 °C est.) | |

| logP (o/w) | 6.234 (estimated) | |

| Refractive Index | 1.4290 to 1.4360 @ 20.00 °C |

Table 1: Physicochemical Properties of this compound

Natural Occurrence

This compound is a naturally occurring ester found in a variety of plants and fermented products. Its presence contributes to the characteristic aroma and flavor profiles of these sources.

| Source | Reported Presence |

| Fruits | Apple, Banana |

| Beverages | Beer, Brandy, Cognac, Wine |

| Other | Pork, Malt |

Table 2: Natural Occurrence of this compound

While the presence of this compound is well-documented, specific concentration levels in these natural sources can vary significantly depending on factors such as cultivar, ripeness, and fermentation conditions. For example, the concentration of the related ester, isoamyl acetate, in Weizen beer is typically in the range of 2.5-3.5 ppm, and can be influenced by the glucose level in the original wort.

Synthesis of this compound

This compound is synthesized via the Fischer-Speier esterification, a reaction between isoamyl alcohol and decanoic acid in the presence of an acid catalyst.

Caption: Fischer-Speier Esterification of this compound.

Detailed Experimental Protocol for Synthesis (Adapted from Isoamyl Acetate Synthesis)

The following protocol is adapted from the well-established synthesis of isoamyl acetate and can be applied to the synthesis of this compound by substituting acetic acid with decanoic acid.

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Decanoic acid

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable organic solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isoamyl alcohol and a molar excess of decanoic acid. Slowly add a catalytic amount of concentrated sulfuric acid while swirling the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for approximately one hour.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing cold water.

-

Extract the organic layer.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried solution.

-

Purify the crude this compound by distillation.

-

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound, particularly in complex matrices such as food and beverages, is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of volatile compounds.

Caption: General Workflow for GC-MS Analysis of VOCs.

Detailed Experimental Protocol for GC-MS Analysis of this compound in Wine

The following is a representative protocol for the analysis of volatile compounds, including this compound, in wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Materials and Equipment:

-

Wine sample

-

Sodium chloride

-

Internal standard (e.g., 2-octanol)

-

SPME device with a suitable fiber (e.g., DVB/CAR/PDMS)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

GC column (e.g., DB-Wax or equivalent polar column)

Procedure:

-

Sample Preparation:

-

Pipette a defined volume of the wine sample (e.g., 5 mL) into a headspace vial.

-

Add a known amount of sodium chloride (e.g., 1.5 g) to enhance the release of volatile compounds.

-

Add a known concentration of an internal standard for quantification.

-

-

HS-SPME Extraction:

-

Incubate the vial at a controlled temperature (e.g., 50-60 °C) for a specific duration (e.g., 10-20 minutes).

-

Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 50-60 minutes).

-

-

GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the hot GC inlet.

-

Separate the compounds on the GC column using a suitable temperature program. An example program could be: initial temperature of 40°C for 5 minutes, then ramp at 2°C/min to 210°C and hold for 10 minutes.

-

The mass spectrometer is operated in full scan mode (e.g., m/z 30-300) for identification.

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and by searching mass spectral libraries (e.g., NIST).

-

Quantify the concentration of this compound using the internal standard method.

-

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature regarding the specific biological activities or involvement of this compound in cellular signaling pathways. While it is listed as a biochemical reagent for research purposes, its mechanism of action in biological systems has not been extensively studied. The primary focus of research on this compound has been its role as a flavor and fragrance component.

Safety Information

According to available safety data, this compound is not classified as a hazardous substance under GHS criteria for the majority of reports. However, as with any chemical, appropriate safety precautions should be taken during handling. This includes using personal protective equipment and working in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of this compound, covering its fundamental properties, natural sources, synthesis, and analytical determination. The detailed experimental protocols and tabulated data are intended to serve as a valuable resource for researchers and professionals. While its role as a volatile flavor and fragrance compound is well-established, further research is needed to explore its potential biological activities and interactions.

References

An In-depth Technical Guide to Isoamyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoamyl decanoate, a fatty acid ester known for its distinct fruity and floral aroma. The document details its physicochemical properties, historical context, synthesis methodologies, and known biological roles.

Introduction

This compound, also known as 3-methylbutyl decanoate, is an organic compound classified as a fatty acid ester.[1] It is formed from the condensation of isoamyl alcohol and decanoic acid.[2] Characterized by a pleasant fruity and waxy odor, it is utilized primarily as a fragrance and flavoring agent in the food, beverage, and cosmetic industries.[][4] Natural occurrences of this compound have been reported in certain plants, such as Houttuynia cordata.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in various industrial and research settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₀O₂ | |

| Molecular Weight | 242.40 g/mol | |

| CAS Number | 2306-91-4 | |

| Appearance | Colorless liquid | |

| Boiling Point | 281.3 ± 8.0 °C at 760 mmHg | |

| Density | 0.865 ± 0.06 g/cm³ | |

| Refractive Index | 1.43 | |

| Solubility | Soluble in DMSO | |

| IUPAC Name | 3-methylbutyl decanoate |

History and Discovery

While the precise date and the individual credited with the first synthesis or isolation of this compound are not well-documented in readily available scientific literature, the foundational chemistry for its creation, esterification, has a long history. The Fischer-Speier esterification, a cornerstone of ester synthesis, was first described by Emil Fischer and Arthur Speier in 1895. The development and commercial production of various flavor and fragrance esters, including this compound, likely emerged in the early to mid-20th century with the growth of the chemical industry. The term "ester" itself was introduced by the German chemist Leopold Gmelin in the first half of the 19th century.

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods.

The most common chemical method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of decanoic acid and isoamyl alcohol.

-

Reaction: CH₃(CH₂)₈COOH + (CH₃)₂CHCH₂CH₂OH ⇌ CH₃(CH₂)₈COO(CH₂)₂CH(CH₃)₂ + H₂O (Decanoic Acid + Isoamyl Alcohol ⇌ this compound + Water)

A general workflow for this synthesis is depicted below:

Experimental Protocol (General Procedure):

-

Reactant Mixture: In a round-bottom flask, combine equimolar amounts of decanoic acid and isoamyl alcohol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the total reactant weight).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling, the reaction mixture is transferred to a separatory funnel. It is washed successively with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the excess solvent (if any) is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation to obtain the final product.

Enzymatic synthesis offers a milder and more environmentally friendly alternative to chemical methods. Lipases are commonly used enzymes for the esterification of fatty acids and alcohols.

A generalized workflow for the enzymatic synthesis of this compound is as follows:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoamyl Decanoate via Fischer Esterification

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoamyl decanoate, also known as isopentyl decanoate, is an ester characterized by its fruity, waxy aroma with notes of banana and coconut.[1] It is a valuable compound in the flavor and fragrance industries, used to impart tropical and fruity notes to a variety of products, including beverages, confectionery, and cosmetics.[1][2] The synthesis of this compound can be effectively achieved through Fischer esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid (decanoic acid) and an alcohol (isoamyl alcohol) to form an ester and water. The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.

Reaction Scheme:

Decanoic Acid + Isoamyl Alcohol ⇌ this compound + Water (with H₂SO₄ as a catalyst)

Data Presentation

A summary of the physicochemical properties of the reactants and the product is provided in Table 1. The experimental parameters for the synthesis are outlined in Table 2.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Decanoic Acid | 172.26 | 270 | 0.893 |

| Isoamyl Alcohol | 88.15 | 131.1 | 0.81 |

| This compound | 242.40 | 281.3 ± 8.0 | 0.865 ± 0.06 |

(Data sourced from multiple chemical suppliers and databases)

Table 2: Experimental Parameters for Fischer Esterification

| Parameter | Value | Notes |

| Molar Ratio (Isoamyl Alcohol : Decanoic Acid) | 1.5 : 1 | An excess of the alcohol is used to shift the reaction equilibrium towards the product. |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Acts as a catalyst and a dehydrating agent. |

| Reaction Temperature | ~140-160 °C | The reaction mixture is heated to reflux. |

| Reaction Time | 60 - 90 minutes | The reaction progress can be monitored by techniques like TLC. |

| Expected Yield | 70-85% | Typical yields for Fischer esterification under these conditions. |

Experimental Protocols

This section details the methodology for the synthesis, purification, and characterization of this compound.

Materials and Equipment:

-

Chemicals:

-

Decanoic acid (≥98%)

-

Isoamyl alcohol (3-methyl-1-butanol, ≥98%)

-

Concentrated sulfuric acid (95-98%)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

-

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Pasteur pipettes

-

Rotary evaporator (optional)

-

Simple distillation apparatus

-

Boiling chips

-

Detailed Experimental Procedure:

1. Reaction Setup:

-

To a 100 mL round-bottom flask containing a magnetic stir bar, add 8.62 g (0.05 mol) of decanoic acid.

-

In a graduated cylinder, measure 9.7 mL (8.81 g, 0.075 mol) of isoamyl alcohol and add it to the round-bottom flask.

-

Carefully and slowly add 1 mL of concentrated sulfuric acid to the mixture while stirring. Caution: The addition of sulfuric acid is exothermic.

2. Reflux:

-

Attach the reflux condenser to the round-bottom flask and ensure that water is flowing through the condenser.

-

Heat the mixture to a gentle reflux using a heating mantle, maintaining the reflux for 60-90 minutes. The reaction temperature should be around 140-160°C.[3]

3. Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a 250 mL separatory funnel.

-

Add 50 mL of deionized water to the separatory funnel, cap it, and shake gently, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize any unreacted decanoic acid and the sulfuric acid catalyst. CO₂ gas will be evolved, so vent the separatory funnel frequently. Discard the aqueous layer.

-

Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities. Discard the aqueous layer.

4. Drying and Solvent Removal:

-

Transfer the organic layer to a clean, dry Erlenmeyer flask.

-

Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

-

Decant or filter the dried organic layer into a pre-weighed round-bottom flask.

-

If any solvent was used during extraction, remove it using a rotary evaporator.

5. Purification:

-

Purify the crude this compound by simple distillation.

-

Collect the fraction that boils at approximately 281-287°C at atmospheric pressure.[4] The boiling point will be lower under reduced pressure.

6. Characterization:

-

Determine the final yield of the purified this compound.

-

Characterize the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm its identity and purity.

Mandatory Visualizations

References

Application Notes and Protocols for the Enzymatic Synthesis of Isoamyl Decanoate using Lipase

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of isoamyl decanoate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. This document outlines the use of lipases as biocatalysts, offering a greener and more specific alternative to traditional chemical synthesis.

Introduction

This compound is a fatty acid ester known for its fruity, waxy, and wine-like aroma.[1] Its synthesis is traditionally achieved through chemical esterification, which often requires harsh conditions and can lead to undesirable by-products. The use of lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) for the synthesis of such esters presents a compelling alternative, offering high specificity, mild reaction conditions, and enhanced product purity.[2] This enzymatic approach aligns with the principles of green chemistry, minimizing waste and energy consumption.[3]

Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are particularly advantageous as they can be easily recovered and reused, making the process more cost-effective and suitable for industrial applications.[3][4] The enzymatic synthesis of this compound typically follows a Ping-Pong Bi-Bi mechanism, where the lipase forms an acyl-enzyme intermediate with the fatty acid (decanoic acid) before reacting with the alcohol (isoamyl alcohol).

Key Reaction Parameters and Optimization

The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters that can be optimized to maximize the yield and reaction rate.

-

Enzyme Selection: Various lipases can be employed, with immobilized preparations being preferable for their stability and reusability. Novozym® 435 is a widely used and effective catalyst for esterification reactions. Other lipases, such as those from Rhizomucor miehei, have also shown high efficacy in synthesizing similar esters.

-

Temperature: The reaction temperature affects both the enzyme's activity and stability. For many lipases used in ester synthesis, the optimal temperature typically ranges from 40°C to 60°C.

-